molecular formula C20H22N2O2S B4778708 2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4778708
M. Wt: 354.5 g/mol
InChI Key: QCFGEEWEAAMWTN-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene derivative provided for research purposes. Compounds based on the 4,5,6,7-tetrahydro-1-benzothiophene scaffold are of significant interest in medicinal chemistry and drug discovery research. This structural motif is found in compounds investigated for a range of pharmacological activities. For instance, similar tetrahydrobenzothiophene carboxamide derivatives have been explored as modulators of PGE2 receptors (EP2 and EP4), which are relevant targets in oncology and immunology research . Other research into related structures includes their development as agonists for central nervous system targets like GPR52 and their potential application in interventions against mycobacterial infections . The specific research applications and biological activity profile of this compound are yet to be fully characterized. Researchers are encouraged to investigate its potential mechanism of action and selectivity. This product is sold as-is and is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-12-21-19(24)17-15-6-4-5-7-16(15)25-20(17)22-18(23)14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGEEWEAAMWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method is the Mannich reaction, which is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of formaldehyde, a primary or secondary amine, and an acidic proton source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzothiophene or phenyl rings.

Scientific Research Applications

2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

  • The 4-methylphenyl carbonyl group in the target compound increases lipophilicity (logP ≈ 3.8 predicted) compared to polar substituents like 3,4-dimethoxybenzoyl (logP ≈ 2.9) or phenylacetyl (logP ≈ 3.2) . This may enhance membrane permeability but reduce aqueous solubility.
  • The allyl terminus introduces moderate polarity, contrasting with the hydrophobic cyclohexyl or electron-rich 4-methoxyphenyl groups.

Hydrogen Bonding and Crystal Packing

  • All analogs exhibit amide N-H→O=C interactions, critical for stabilizing crystal structures .
  • Methoxy and dimethoxy groups in analogs participate in additional O→H interactions, improving solubility in polar solvents.

Computational and Experimental Insights

  • X-ray crystallography (via SHELXL ) reveals that the tetrahydrobenzothiophene core adopts a half-chair conformation (puckering amplitude Q ≈ 0.45 Å, θ ≈ 15°), consistent with related compounds .
  • Hirshfeld surface analysis (using CrystalExplorer) of analogs indicates that >30% of intermolecular contacts involve H-bonds, underscoring their role in stabilizing supramolecular assemblies .

Biological Activity

The compound 2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 304.42 g/mol
  • CAS Number : 23699-75-4

This compound features a tetrahydro-benzothiophene core with an amide functional group that may contribute to its biological activity.

Pharmacological Activities

Research indicates that derivatives of benzothiophene exhibit a range of pharmacological activities including:

  • Anticancer Activity :
    • Studies have shown that azomethine derivatives related to benzothiophenes possess cytostatic effects against various cancer cell lines. Specifically, compounds similar to the target compound have demonstrated significant cytotoxicity in HeLa and MCF-7 cell lines, with IC50 values in the low micromolar range .
    • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through caspase activation and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Benzothiophene derivatives have been reported to exhibit anti-inflammatory properties. The structure of the compound allows it to interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .
  • Antimycobacterial Activity :
    • Some studies indicate that related compounds may possess antimycobacterial properties, making them candidates for further investigation in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various structural features:

  • The presence of the 4-methylphenyl group enhances lipophilicity, which may improve cellular uptake.
  • The carbonyl and amide functionalities are critical for receptor binding and biological activity.

A detailed SAR analysis can help identify modifications that enhance efficacy or reduce toxicity.

Case Study 1: Anticancer Screening

A study conducted on a library of benzothiophene derivatives included the target compound, revealing its potential as an anticancer agent. The results indicated a significant reduction in cell viability in multiple cancer cell lines when treated with various concentrations of the compound over 48 hours.

Case Study 2: Apoptosis Induction

In vitro experiments demonstrated that treatment with the compound resulted in increased early apoptotic populations in HeLa cells. Flow cytometry analysis showed a dose-dependent increase in Annexin V staining, confirming apoptosis induction through caspase pathways.

Research Findings Summary

Activity TypeModel SystemObserved EffectReference
AnticancerHeLa CellsIC50 = low µM range
Anti-inflammatoryIn vitro assaysReduced cytokine levels
AntimycobacterialMycobacterium spp.Inhibition of bacterial growth

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer:

  • Stepwise Functionalization : Prioritize introducing the 4-methylphenylcarbonylamino and prop-2-en-1-yl groups sequentially to avoid steric hindrance. Use protecting groups (e.g., tert-butoxycarbonyl) for sensitive intermediates.
  • Catalytic Efficiency : Employ palladium-based catalysts for Suzuki-Miyaura coupling if aromatic fragments require integration. Optimize solvent polarity (e.g., DMF for polar intermediates) and reaction temperatures (60–80°C) to enhance yields .
  • Purification : Utilize column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) followed by recrystallization to achieve >95% purity. Confirm purity via 1^1H NMR and HRMS .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H NMR (400 MHz, CDCl3_3): Identify aromatic protons (δ 7.60–7.40 ppm), methyl groups (δ 2.95 ppm), and tetrahydrobenzothiophene backbone signals (δ 2.82–1.68 ppm) .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation from theoretical values.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns to confirm stereochemistry, especially for the tetrahydrobenzothiophene core .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare IC50_{50} values to structurally related benzothiophene derivatives .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays. Monitor competitive binding via fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Substituent Analysis : Compare analogs with modifications at the 4-methylphenyl and prop-2-en-1-yl groups (Table 1). For example:
Substituent (R1)Biological Activity (IC50_{50}, μM)Key SAR Insight
4-Methylphenyl0.8 (EGFR)Methyl enhances hydrophobic binding
4-Fluorophenyl1.2 (EGFR)Electron-withdrawing groups reduce potency
Prop-2-en-1-yl0.5 (Antifungal)Allyl group improves membrane permeability
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes in enzyme active sites. Validate with mutagenesis studies .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • Comparative Assays : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products. A compound with low in vitro activity may exhibit prodrug behavior .

Q. What strategies improve metabolic stability in vivo?

Methodological Answer:

  • Aldehyde Oxidase (AO) Avoidance : Replace labile moieties (e.g., primary amines) with AO-resistant groups (e.g., trifluoromethyl). Test stability in human liver S9 fractions .
  • Prodrug Design : Introduce ester or carbamate linkages to enhance bioavailability. Hydrolyze in vivo to release the active form .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine or benzophenone moiety into the compound. Crosslink to target proteins in live cells, followed by pull-down and LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates after compound treatment. Confirm binding via Western blot .

Data Contradiction Analysis

Q. How should conflicting solubility data from different solvent systems be addressed?

Methodological Answer:

  • Solvent Polarity Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and hexane (nonpolar). Use Hansen solubility parameters to rationalize discrepancies.
  • Co-solvency Approaches : Blend solvents (e.g., PEG-400/water) to mimic physiological conditions. Measure kinetic solubility via nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-methylphenyl)carbonyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.